tert-Butyl Tosylate

Beschreibung

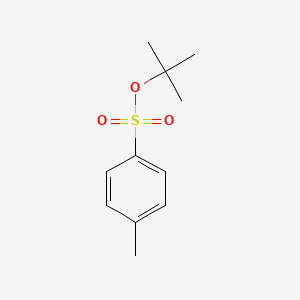

tert-Butyl Tosylate (tert-butyl 4-methylbenzenesulfonate, CAS 4664-57-7) is a fully characterized chemical compound primarily utilized as a reference standard in pharmaceutical development. It ensures compliance with regulatory guidelines during analytical method validation (AMV), quality control (QC), and synthesis stages of drug development. Structurally, it consists of a tert-butyl group bonded to a tosylate (p-toluenesulfonate) moiety, which serves as an excellent leaving group in nucleophilic substitution reactions. Its high purity and stability make it indispensable for traceability against pharmacopeial standards (USP/EP) .

Eigenschaften

IUPAC Name |

tert-butyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-9-5-7-10(8-6-9)15(12,13)14-11(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRDEMODNIPHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451771 | |

| Record name | Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-57-7 | |

| Record name | 1,1-Dimethylethyl 4-methylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Tert-butyl tosylate (TBT) is an important compound in organic chemistry, primarily known for its role as a leaving group in nucleophilic substitution reactions. Its biological activity, however, has garnered interest due to its potential implications in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from tosyl acid and tert-butanol. Its chemical structure can be represented as follows:

This structure allows it to function effectively as a leaving group in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : TBT is widely used in nucleophilic substitution reactions due to its ability to form stable intermediates. This property is crucial in drug synthesis, where the formation of specific molecular configurations is necessary for biological activity.

- Enzyme Inhibition : Some studies have indicated that compounds derived from TBT can inhibit certain enzymes, impacting metabolic pathways. For instance, modifications of TBT have been shown to affect the activity of cytochrome P450 enzymes, which play a significant role in drug metabolism.

- Cellular Uptake : The lipophilicity of TBT enhances its ability to permeate cellular membranes, potentially influencing cellular processes and signaling pathways.

In Vitro Studies

Recent research has focused on the in vitro biological evaluation of compounds related to this compound. For example:

- Anticancer Activity : A study evaluated the cytotoxic effects of TBT derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer properties, reducing cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .

- Anti-inflammatory Effects : Another study explored the anti-inflammatory potential of TBT-related compounds. The results showed that these compounds could inhibit pro-inflammatory cytokine production in human leukocytes, suggesting a therapeutic potential for inflammatory diseases .

Data Table: Biological Activities of this compound Derivatives

| Compound | Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| This compound | Cytotoxic | HCT116 (Colon Cancer) | 25 | Apoptosis induction |

| This compound | Anti-inflammatory | Human Leukocytes | 15 | Inhibition of cytokine production |

| Modified TBT Derivative | Anticancer | MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Nucleophilic Substitution Reactions

Tert-butyl tosylate is primarily utilized as a substrate in nucleophilic substitution reactions. Its structure allows for effective displacement by nucleophiles, making it a key reagent in synthesizing various organic compounds. The tosylate group serves as an excellent leaving group, facilitating reactions under mild conditions. For instance, TBT can be employed in the synthesis of alcohols, amines, and other functional groups through SN2 mechanisms with various nucleophiles.

1.2 Protecting Group

In organic synthesis, TBT acts as a protecting group for alcohols and carboxylic acids. The tert-butyl group can shield reactive sites during multi-step syntheses, allowing chemists to selectively modify other functional groups without interference. After the desired transformations are completed, the tert-butyl group can be removed to regenerate the original functional group.

Medicinal Chemistry

2.1 Synthesis of Pharmaceuticals

This compound has been employed in the synthesis of pharmaceutical compounds, particularly those containing phosphonate moieties. For example, it has been utilized in the preparation of antiviral drugs like tenofovir and adefovir through phosphonate intermediates. The use of TBT allows for high yields and purity in these complex syntheses .

2.2 Bioisosteric Modifications

The bulky tert-butyl group provides opportunities for bioisosteric modifications in drug design. Researchers have explored using TBT to create analogues of biologically active compounds, such as peptides and nucleosides, enhancing their pharmacological properties while maintaining similar biological activities .

Material Science

3.1 Functional Materials Development

Due to its sulfonate group, this compound exhibits properties that can be advantageous in material science applications. Its ability to participate in ionic interactions suggests potential uses in developing ionic liquids and other functional materials. The water-solubility of sulfonate groups can also facilitate the design of materials with specific solubility characteristics.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Tosylate Esters

trans-4-tert-Butylcyclohexyl Tosylate

This compound shares the tert-butyl and tosylate groups but features a cyclohexyl backbone. Key differences include:

- Steric Effects: The cyclohexyl ring introduces additional steric hindrance, altering reaction kinetics. Solvolysis studies at 75°C in various solvents (e.g., trifluoroethanol, acetic acid) demonstrate lower sensitivity to anion solvation compared to tert-butyl tosylate, with partial analysis of ΔG‡ values indicating a secondary carbon solvolysis mechanism .

- Applications : Unlike this compound, this derivative is studied for neighboring-group participation and ion-pair chemistry in solvolysis, relevant to carbocation stabilization in complex organic syntheses .

Edoxaban Tosylate

A pharmaceutical intermediate (CAS 480449-71-6), Edoxaban Tosylate incorporates a tosylate group but is structurally distinct due to its fused heterocyclic core. Key contrasts include:

- Reactivity : Designed for controlled solvolysis in drug metabolism, its tosylate group facilitates selective cleavage under physiological conditions, unlike this compound’s use as a synthetic reagent.

- Regulatory Role : While this compound serves as a reference standard, Edoxaban Tosylate is an active pharmaceutical ingredient (API) for anticoagulant therapies .

Comparison with Other tert-Butyl Derivatives

tert-Butyl Chloride and Bromide

- Solvolysis Mechanisms : this compound’s solvolysis is more sensitive to anion solvation (n = 0.5) compared to tert-butyl chloride (n = 0.35) and bromide. This reflects the tosylate group’s superior leaving ability and stabilization of transition states via resonance .

- Solvent Effects : Rates for this compound correlate strongly with solvent acceptor numbers (AN), whereas tert-butyl chloride shows deviations in highly ionizing solvents like trifluoroacetic acid .

tert-Butyl tert-Butyldimethylsilylglyoxylate

- Spectroscopic Properties : Distinct IR peaks at 1716 cm⁻¹ (C=O stretch) and NMR signals (e.g., δ 0.27 ppm for Si-CH₃) differentiate it from this compound, which lacks silicon-based substituents .

- Stability : The silyl group enhances hydrolytic stability, making it suitable for conjugate additions, unlike the reactive tosylate group .

tert-Butyl Acetate

- Reactivity : Incompatible with strong acids/bases and oxidizers, whereas this compound requires controlled handling due to its sulfonate ester reactivity .

- Applications : Primarily a solvent in coatings, contrasting with this compound’s role in synthesis .

tert-Butyl Alcohol

- Toxicity: Classified as a reproductive hazard, requiring stringent workplace controls (e.g., ventilation), unlike this compound, which is handled as a non-volatile solid .

Vorbereitungsmethoden

Direct Tosylation of tert-Butyl Alcohol

The most straightforward and classical approach to synthesize tert-butyl tosylate involves the reaction of tert-butyl alcohol with tosyl chloride in the presence of a base. This method relies on the nucleophilic substitution of the hydroxyl group by the tosyl group.

- Reaction Conditions: Typically, the reaction is carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF), with bases like pyridine or triethylamine to neutralize the generated hydrochloric acid.

- Mechanism: The hydroxyl group of tert-butyl alcohol attacks the electrophilic sulfur atom of tosyl chloride, forming the tosylate ester.

- Considerations: Due to the steric hindrance of the tert-butyl group, careful control of temperature and reaction time is necessary to avoid elimination side reactions leading to isobutylene formation.

This method is widely reported in organic synthesis literature but requires purification steps such as aqueous workup and column chromatography to isolate the pure this compound.

Preparation via tert-Butyl Esters Formation and Subsequent Tosylation

An alternative route involves first preparing tert-butyl esters, which are then converted to this compound. This method is particularly useful when tert-butyl esters are intermediates in pharmaceutical syntheses.

- Example: A patented method describes the preparation of tert-butyl esters using methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate in THF, followed by purification steps involving column chromatography and recrystallization (Patent CN103787971A).

- Process Highlights: The ester intermediate undergoes further reaction with tosylating agents to yield this compound derivatives.

- Advantages: This approach is beneficial for synthesizing complex tert-butylated molecules with high purity and yield, especially in pharmaceutical contexts.

Summary of Key Preparation Parameters and Comparative Data

| Preparation Method | Key Reagents | Solvent(s) | Base/Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Direct tosylation of tert-butyl alcohol | tert-Butyl alcohol, tosyl chloride | Dichloromethane, THF | Pyridine or triethylamine, 0–25°C | Moderate to high yield; requires purification | Sensitive to elimination side reactions; temperature control critical |

| Ester formation followed by tosylation | Methyl vinyl ketone, 4-formylpiperidine-1-tert-butyl formate, tosylating agents | THF, toluene, cyclohexane/ethyl acetate | KOH ethanolic solution, reflux conditions | High yield; high purity; scalable | Suitable for pharmaceutical intermediates; involves multi-step purification |

| tert-Butyl phosphonate intermediate route | Potassium tert-butoxide, PCl3 | THF, Me-THF, CPME, MTBE | Controlled addition, basic pH maintained | Up to 98% crude yield; purity up to 99% (NMR) | Highlights importance of base equivalents and solvent choice to preserve tert-butyl group |

Detailed Research Findings and Observations

- Base Equivalents and Purity: In phosphonate synthesis, reducing potassium tert-butoxide equivalents from 3.0 to 2.5 improved product purity from 75% to 97% as per 31P-NMR analysis, indicating the importance of stoichiometric balance in tert-butyl group preservation.

- Solvent Effects: Less water-soluble solvents like methyl tetrahydrofuran and methyl tert-butyl ether yielded higher purity products and simplified work-up compared to THF, which required extensive drying.

- Reaction Work-up: Maintaining basic pH during aqueous quenching prevented acid-catalyzed cleavage of tert-butyl groups, a critical factor for high yield and purity in tosylate preparations.

- Pharmaceutical Application: The patented method (CN103787971A) for tert-butyl esters emphasizes high yield and absence of irritating odors, indicating environmentally conscious and scalable processes suitable for drug intermediate production.

Q & A

Q. How can researchers integrate tert-butyl tosylate into multi-step synthetic pathways while minimizing side reactions?

- Methodological Answer : Use protecting-group strategies to shield reactive sites during subsequent steps (e.g., Grignard reactions). Monitor compatibility with other functional groups via in situ FTIR or Raman spectroscopy . Optimize solvent polarity and reaction order to prevent premature deprotection. Publish full synthetic workflows with step-by-step troubleshooting notes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.